molecular formula C6H6FNO2S B2640309 5-Methylpyridine-2-sulfonyl fluoride CAS No. 1785524-27-7

5-Methylpyridine-2-sulfonyl fluoride

Cat. No.: B2640309
CAS No.: 1785524-27-7
M. Wt: 175.18
InChI Key: XATNBODWOTXFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 5-Methylpyridine-2-sulfonyl fluoride are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are key components of various proteins and enzymes, playing crucial roles in numerous biological processes.

Mode of Action

This compound interacts with its targets by acting as an electrophile . This means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) sites on its target residues. This interaction can lead to changes in the structure and function of the targeted proteins or enzymes.

Biochemical Analysis

Biochemical Properties

5-Methylpyridine-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with various enzymes, proteins, and other biomolecules, often acting as an electrophile that forms covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modification of enzyme activity, making this compound a valuable tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of enzymes by this compound can lead to changes in metabolic flux and the levels of various metabolites, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic residues such as serine, threonine, or cysteine in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modify the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and overall effectiveness in research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methylpyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of 5-Methylpyridine-2-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyridine-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of proteins .

Properties

IUPAC Name

5-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATNBODWOTXFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.